molecular formula C17H24FN3O3 B2865627 tert-Butyl 4-[3-(2-fluorophenyl)ureido]piperidine-1-carboxylate CAS No. 1233958-91-2

tert-Butyl 4-[3-(2-fluorophenyl)ureido]piperidine-1-carboxylate

Cat. No.: B2865627
CAS No.: 1233958-91-2
M. Wt: 337.395
InChI Key: JCMRLHYINFXTNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-[3-(2-fluorophenyl)ureido]piperidine-1-carboxylate is a piperidine-based compound featuring a urea linkage substituted with a 2-fluorophenyl group and a tert-butoxycarbonyl (Boc) protecting group. The fluorine substituent on the phenyl ring is strategically significant due to its electronegativity and small atomic radius, which can enhance metabolic stability and influence binding interactions in biological systems.

Properties

IUPAC Name

tert-butyl 4-[(2-fluorophenyl)carbamoylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O3/c1-17(2,3)24-16(23)21-10-8-12(9-11-21)19-15(22)20-14-7-5-4-6-13(14)18/h4-7,12H,8-11H2,1-3H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMRLHYINFXTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-[3-(2-fluorophenyl)ureido]piperidine-1-carboxylate typically involves the following steps:

    Formation of the piperidine ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the tert-butyl group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the fluorophenyl group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction using a fluorinated aromatic compound.

    Formation of the ureido moiety: The ureido group is formed by reacting the amine group on the piperidine ring with an isocyanate derivative.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the ureido moiety, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines derived from the ureido moiety.

    Substitution: Various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of novel catalysts and ligands.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored as a potential therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the production of specialty chemicals and pharmaceuticals.
  • Applied in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-[3-(2-fluorophenyl)ureido]piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The fluorophenyl group enhances its binding affinity and selectivity, while the ureido moiety contributes to its stability and bioavailability. The exact pathways and targets depend on the specific biological context and the intended application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl 4-[3-(2-fluorophenyl)ureido]piperidine-1-carboxylate with key analogs, focusing on substituent effects, physicochemical properties, and safety profiles.

Structural and Substituent Variations

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Physical State Source
This compound 2-Fluorophenyl C₁₇H₂₃FN₃O₃* ~337.4 (calculated) Not reported -
tert-Butyl 4-[3-(2-methoxyphenyl)ureido]piperidine-1-carboxylate 2-Methoxyphenyl C₁₈H₂₇N₃O₄ 349.4 Solid (discontinued) CymitQuimica
tert-Butyl 4-[3-(2-chlorophenyl)ureido]piperidine-1-carboxylate 2-Chlorophenyl C₁₇H₂₃ClN₃O₃ ~353.9 (calculated) Not reported Fluorochem
tert-Butyl 4-(3-cyclohexylureido)piperidine-1-carboxylate Cyclohexyl C₁₇H₃₁N₃O₃ ~337.5 (calculated) Not reported Fluorochem

*Calculated molecular weight based on substituent differences.

Key Observations:

  • Cyclohexyl groups (non-aromatic) reduce aromatic interactions but may enhance solubility in non-polar environments .

Physicochemical Properties

  • Physical State: Analogs like tert-Butyl 4-[3-(2-methoxyphenyl)ureido]piperidine-1-carboxylate are reported as solids, suggesting similar behavior for the fluorinated derivative .
  • Purity: The methoxy variant has a purity ≥95%, indicating high synthetic reproducibility for this class of compounds .
  • Stability: Fluorine’s small size and strong C-F bond likely improve thermal and oxidative stability compared to methoxy or chloro analogs .

Research Findings and Implications

Fluorine’s Role: The 2-fluorophenyl group likely balances metabolic stability and target affinity, making it advantageous over bulkier substituents (e.g., methoxy) in drug design .

Safety Universality: All analogs require similar hazard controls, emphasizing the need for standardized protocols in handling urea-piperidine derivatives .

Biological Activity

tert-Butyl 4-[3-(2-fluorophenyl)ureido]piperidine-1-carboxylate is a compound of significant interest in pharmaceutical chemistry, particularly due to its role as a precursor in the synthesis of opioids such as fentanyl and its analogs. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H24FN3O3
  • CAS Number : 1233958-91-2
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The urea linkage and the fluorophenyl group are critical for binding to specific proteins or enzymes, modulating their activity. This modulation can influence several biological pathways, particularly those related to pain perception and inflammatory responses.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Opioid Receptor Interaction : As a precursor in opioid synthesis, this compound is involved in the development of potent analgesics that interact with opioid receptors in the central nervous system.
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.

Case Studies

  • Synthesis and Pharmacological Screening :
    A study highlighted the synthesis of derivatives from this compound, which were tested for their ability to inhibit IL-1β release in LPS/ATP-stimulated human macrophages. Results showed that certain derivatives could concentration-dependently reduce IL-1β levels, indicating anti-inflammatory potential .
  • Opioid Synthesis :
    The compound has been extensively studied as a precursor in the synthesis of fentanyl analogs. Research demonstrates that modifications to its structure can lead to variations in potency and efficacy as analgesics .

Data Table: Biological Activities and Effects

Activity TypeDescriptionReferences
Opioid Receptor AgonismInteraction with mu-opioid receptors leading to analgesic effects
Anti-inflammatoryInhibition of IL-1β release in macrophages
Synthesis PrecursorUsed in the synthesis of fentanyl and analogs

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.